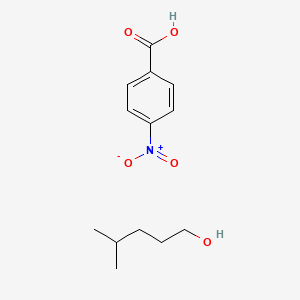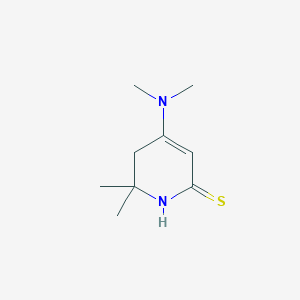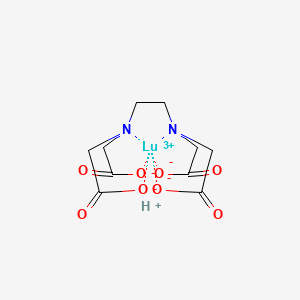![molecular formula C8H18NO3P B14618310 Diethyl [1-(dimethylamino)ethenyl]phosphonate CAS No. 56919-77-8](/img/structure/B14618310.png)
Diethyl [1-(dimethylamino)ethenyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(dimethylamino)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C8H18NO3P It is a phosphonate ester that contains a dimethylamino group and an ethenyl group attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [1-(dimethylamino)ethenyl]phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. Another method involves the use of palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and vinyl halides under microwave irradiation . These reactions typically occur with retention of configuration at the phosphorus center and in the vinyl moiety.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation and palladium catalysts can significantly reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(dimethylamino)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate to phosphines or other reduced phosphorus compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the ethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acids, while substitution reactions can produce a wide range of substituted phosphonates with different functional groups .
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(dimethylamino)ethenyl]phosphonate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor to bioactive phosphonate derivatives.
Materials Science: It is used in the development of new materials with unique properties, such as flame retardants and corrosion inhibitors.
Wirkmechanismus
The mechanism by which diethyl [1-(dimethylamino)ethenyl]phosphonate exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its ability to form stable phosphonate esters makes it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl [2-(dimethylamino)ethyl]phosphonate: This compound has a similar structure but with an ethyl group instead of an ethenyl group.
Diethyl [(E)-1-(dimethylamino)-2-(3-methyl-2-thienyl)vinyl]phosphonate: This compound contains a thienyl group in place of the ethenyl group
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and other fields .
Eigenschaften
CAS-Nummer |
56919-77-8 |
|---|---|
Molekularformel |
C8H18NO3P |
Molekulargewicht |
207.21 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-N,N-dimethylethenamine |
InChI |
InChI=1S/C8H18NO3P/c1-6-11-13(10,12-7-2)8(3)9(4)5/h3,6-7H2,1-2,4-5H3 |
InChI-Schlüssel |
JQEFSGIAKZAREU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=C)N(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)
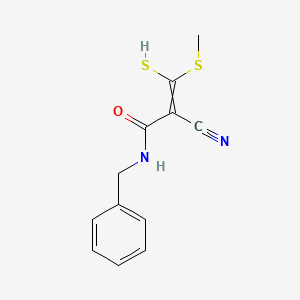

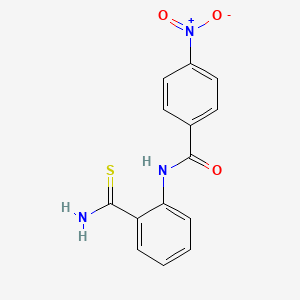
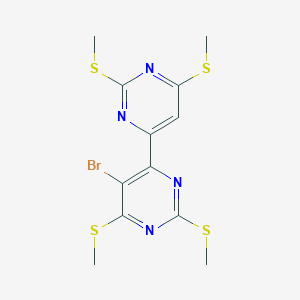
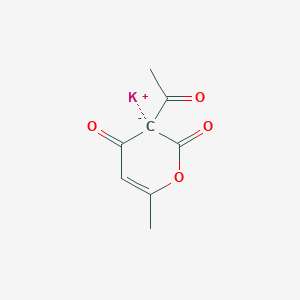
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)
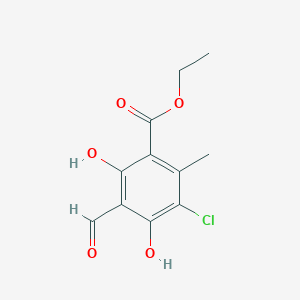
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
![2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14618289.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
